3-Amino-5-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

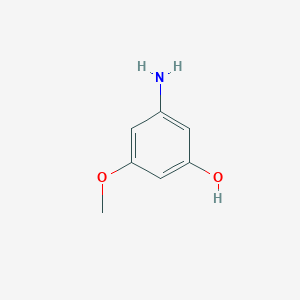

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTCFIIXWWUIPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162155-27-3 | |

| Record name | 3-amino-5-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to 3-Amino-5-methoxyphenol (CAS 162155-27-3): Properties, Reactivity, and Applications in Drug Discovery

This compound, identified by CAS Number 162155-27-3, is a substituted aromatic phenol derivative that has emerged as a valuable intermediate in synthetic organic chemistry.[1][2] Its unique trifunctional structure, featuring an amino group, a hydroxyl group, and a methoxy group on a benzene ring, makes it a highly versatile precursor for the synthesis of complex molecules. While not a household name, this compound is of significant interest to researchers and drug development professionals, primarily for its role in the creation of novel pharmaceutical agents.[2][3] This guide provides a comprehensive technical overview of its properties, reactivity, potential synthetic routes, and established applications, with a focus on its utility in medicinal chemistry.

Physicochemical & Spectral Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is typically supplied as a solid with a purity of 97% or higher.[1][4] Due to the presence of both amino and phenolic hydroxyl groups, the compound is susceptible to oxidation, necessitating specific storage conditions to maintain its integrity.

Causality Behind Storage Choices: The requirement for storage in an inert atmosphere, typically under argon or nitrogen, and at low temperatures (-20°C) is a direct consequence of the compound's chemical nature.[1][5] The electron-rich aromatic ring, activated by both the amino and hydroxyl groups, is prone to oxidation upon exposure to air and light, which can lead to the formation of colored impurities and degradation of the material. Freezing the compound slows down any potential degradation pathways, ensuring its long-term stability and reactivity for synthetic applications.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 162155-27-3 | [1][2][4][6] |

| Molecular Formula | C₇H₉NO₂ | [2][4][6] |

| Molecular Weight | 139.15 g/mol | [2][4][6] |

| IUPAC Name | This compound | [1][7] |

| Synonyms | 3-Amino-5-hydroxyanisole, 3-Hydroxy-5-methoxyaniline | [4] |

| Appearance | Solid | [1][7] |

| Boiling Point | 332.0 ± 22.0 °C (Predicted) | [2] |

| Density | 1.219 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1][5] |

Expected Spectral Characteristics

While specific spectral data must be confirmed by analysis of a given lot, the structure of this compound allows for clear predictions of its spectral features. Documentation such as NMR, HPLC, and LC-MS data is often available from suppliers.[4][5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, a singlet for the methoxy group (OCH₃) typically around 3.7-3.8 ppm, and broad singlets for the amino (NH₂) and hydroxyl (OH) protons, whose chemical shifts can vary depending on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule. The carbon attached to the methoxy group would appear around 55 ppm, while the aromatic carbons would resonate in the 100-160 ppm region.[8]

-

IR Spectroscopy: The infrared spectrum will be characterized by strong, broad absorption bands for the O-H and N-H stretches, typically in the 3200-3500 cm⁻¹ region. C-O stretching vibrations for the phenol and ether functionalities would appear in the 1000-1300 cm⁻¹ range, and characteristic C=C stretching peaks for the aromatic ring would be seen around 1600 cm⁻¹.[8]

Caption: Structure of this compound

Reactivity Profile and Synthetic Utility

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.

-

Amino Group: The primary amine is nucleophilic and readily undergoes reactions such as acylation, alkylation, and sulfonylation. It is a key handle for building out molecular complexity, for instance, by forming amide bonds which are prevalent in pharmaceuticals.

-

Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile for O-alkylation reactions (e.g., Williamson ether synthesis). It can also be acylated to form esters.

-

Aromatic Ring: The ring is highly activated towards electrophilic aromatic substitution due to the strong ortho-, para-directing effects of the amino and hydroxyl groups, and the weaker activation from the methoxy group. This makes positions 2, 4, and 6 susceptible to reactions like halogenation, nitration, and Friedel-Crafts reactions.

This multi-faceted reactivity allows for selective transformations. For example, under basic conditions, O-alkylation at the hydroxyl group can be favored, while under neutral or acidic conditions, N-acylation of the amino group is often preferred. This selectivity is crucial for its application as a building block, enabling chemists to precisely construct target molecules.

Key Applications in Drug Development

The primary driver for the scientific interest in this compound is its documented use as a key intermediate in the synthesis of biologically active compounds.

Inhibitors of Dengue Virus Replication

A significant application is found in the development of novel therapeutics against the dengue virus.[2] A European Patent (EP 3436437 B1) describes the use of this compound as a starting material for a series of substituted indoline derivatives that act as dengue viral replication inhibitors.[3]

The synthesis involves an initial O-alkylation of the phenolic hydroxyl group, followed by reactions involving the amino group to construct the final complex molecule. This application underscores the compound's value to medicinal chemists targeting infectious diseases.[3]

Caption: Role in the synthesis of a dengue virus inhibitor.[3]

Urokinase Inhibitors

Research has also indicated that this compound can be a useful starting material for the preparation of selective 2-naphthamidine inhibitors of urokinase.[2] Urokinase is a type of serine protease that is overexpressed in many types of cancer and is involved in tumor invasion and metastasis. Inhibitors of this enzyme are therefore of significant interest in oncology research.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are paramount when handling this compound. The compound is classified as hazardous, and a thorough risk assessment should be conducted before use.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][4] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1][4] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1][4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][4] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [1][4] |

Protocol: Safe Handling Workflow

The following protocol outlines a self-validating system for the safe handling of this compound powder in a research setting.

-

Preparation & Engineering Controls:

-

Causality: To prevent inhalation of the harmful powder and exposure to the irritant, all weighing and manipulation must be performed within a certified chemical fume hood or a glove box.[9][10] This provides the primary barrier between the researcher and the chemical.

-

Ensure an eyewash station and safety shower are accessible and unobstructed.[10]

-

-

Personal Protective Equipment (PPE):

-

Wear a properly fitted lab coat, splash-proof chemical goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[9]

-

Causality: Since the compound is harmful upon skin contact and causes irritation, gloves are essential to prevent dermal exposure.[1][4] Goggles protect against accidental splashes that could cause serious eye irritation.

-

-

Handling & Dispensing:

-

Use spatulas and glassware dedicated to this chemical or thoroughly cleaned before use.

-

Handle the compound gently to avoid creating airborne dust.

-

Keep containers tightly sealed when not in use to prevent oxidation and contamination.[10]

-

-

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[10][11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[9][11]

-

Ingestion/Inhalation: Move to fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, seek immediate medical attention.[9][11]

-

-

Waste & Decontamination:

-

Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

-

Decontaminate all surfaces and equipment after use.

-

Caption: General workflow for handling a chemical powder.

Conclusion

This compound (CAS 162155-27-3) is a strategically important chemical intermediate whose value is defined by the versatile reactivity of its constituent functional groups. Its demonstrated role as a key building block in the synthesis of potential antiviral agents for dengue and inhibitors for cancer-related enzymes highlights its significance for the drug discovery and development community. While it must be handled with care due to its hazardous properties, its utility in constructing complex molecular architectures ensures its continued relevance in the pursuit of novel therapeutics.

References

-

(3-Amino-5-methoxyphenyl)methanol. (n.d.). AbacipharmTech. Retrieved from [Link]

-

Lagunamycin. (n.d.). In Wikipedia. Retrieved from [Link]

-

NMAM METHOD 2005. (2016). CDC/NIOSH. Retrieved from [Link]

-

How can I synthesize 2-amino-5-methoxyphenol? (2014). ResearchGate. Retrieved from [Link]

-

Synthesis of 3-methoxy-5-methylphenol. (n.d.). PrepChem.com. Retrieved from [Link]

-

Organic Chemistry - Spectroscopy - 3-Methoxyphenol. (2017, July 7). [Video]. YouTube. Retrieved from [Link]

-

SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS (EP 3436437 B1). (2021). European Patent Office. Retrieved from [Link]

-

3-(Methylthio)-1-hexanol. (n.d.). PubChem. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

3-Methoxy-5-Methylphenol. (n.d.). PubChem. Retrieved from [Link]

-

hexanol, 111-27-3. (n.d.). The Good Scents Company. Retrieved from [Link]

-

3-Amino-5-methylphenol. (n.d.). PubChem. Retrieved from [Link]

-

Eugenol. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. This compound | 162155-27-3 [sigmaaldrich.com]

- 2. This compound CAS#: 162155-27-3 [m.chemicalbook.com]

- 3. data.epo.org [data.epo.org]

- 4. CAS 162155-27-3 | this compound - Synblock [synblock.com]

- 5. 162155-27-3|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 162155-27-3 | MGA15527 [biosynth.com]

- 7. This compound | 162155-27-3 [sigmaaldrich.com]

- 8. youtube.com [youtube.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-methoxyphenol

Introduction

3-Amino-5-methoxyphenol, a substituted phenol derivative, is a compound of significant interest in medicinal chemistry and drug development. Its unique structural arrangement, featuring an aromatic ring functionalized with hydroxyl, amino, and methoxy groups, makes it a versatile building block for synthesizing complex molecules. This guide provides a comprehensive overview of its core physicochemical properties, offering insights crucial for its application in research and development. Understanding these characteristics is paramount for designing synthetic routes, formulating stable solutions, and predicting its behavior in biological systems. This document is intended for researchers, chemists, and drug development professionals who require a detailed technical understanding of this compound. Potential applications for this compound include its use as a key intermediate in the preparation of selective 2-naphthamidine inhibitors of urokinase and in the development of indole derivatives as potential inhibitors of the dengue virus[1]. Furthermore, related structures have shown potential antitumor and antibacterial properties[2].

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its identity and molecular structure. This compound is an aromatic compound with a phenol backbone, substituted at the 3-position with an amino group and at the 5-position with a methoxy group.

// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent nodes O1 [label="O"]; H1 [label="H"]; N1 [label="N"]; H2 [label="H"]; H3 [label="H"]; O2 [label="O"]; C7 [label="CH₃"];

// Aromatic hydrogens H4 [label="H"]; H5 [label="H"]; H6 [label="H"];

// Positioning nodes C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];

O1 [pos="0,2.4!"]; H1 [pos="-0.5,2.9!"]; N1 [pos="-2.08,-1.2!"]; H2 [pos="-2.4,-1.8!"]; H3 [pos="-2.7,-0.8!"]; O2 [pos="2.08,-1.2!"]; C7 [pos="3.12,-0.9!"];

H4 [pos="-1.8,1.0!"]; H5 [pos="0,-2.1!"]; H6 [pos="1.8,1.0!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Double bonds (approximated with labels) node [shape=none, label="=", pos="-0.52,0.9!"]; node [shape=none, label="=", pos="-0.52,-0.9!"]; node [shape=none, label="=", pos="1.04,0!"];

// Substituent bonds C1 -- O1; O1 -- H1; C3 -- N1; N1 -- H2; N1 -- H3; C5 -- O2; O2 -- C7;

// Aromatic hydrogen bonds C2 -- H4; C4 -- H5; C6 -- H6; }

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 162155-27-3 | [1][2][3] |

| Molecular Formula | C₇H₉NO₂ | [1][2][3] |

| Molecular Weight | 139.15 g/mol | [1][2][3] |

| IUPAC Name | This compound | |

| Synonyms | 3-Amino-5-hydroxyanisole; 3-Hydroxy-5-methoxyaniline | [3] |

| InChI Key | ILTCFIIXWWUIPC-UHFFFAOYSA-N | |

| SMILES | COC1=CC(=CC(=C1)O)N | [2] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability.

2.1 Physical State and Appearance

At standard temperature and pressure, this compound is a solid. It is often described as an off-white substance[1].

2.2 Thermal Properties

Thermal properties such as melting and boiling points are critical indicators of purity and are essential for designing purification processes like recrystallization and distillation.

Table 2: Thermal Properties of this compound

| Property | Value | Notes | Source(s) |

| Melting Point | Data not available | Experimental data is not readily found in public databases. | |

| Boiling Point | 332.0 ± 22.0 °C | This is a predicted value. | [1] |

Expert Insight: The lack of a reported experimental melting point in common databases suggests that this compound may be more frequently synthesized and used in situ or that it is a specialty chemical with limited public data. The predicted high boiling point is characteristic of phenolic compounds capable of hydrogen bonding, which increases intermolecular forces.

2.3 Solubility Profile

Solubility is a critical parameter in drug development, affecting absorption, distribution, and formulation. While specific experimental solubility data for this compound is not widely available, a qualitative assessment can be made based on its structure.

-

Aqueous Solubility: The presence of the polar hydroxyl (-OH) and amino (-NH₂) groups, which can act as both hydrogen bond donors and acceptors, suggests some degree of solubility in water. However, the aromatic ring and the methoxy (-OCH₃) group contribute nonpolar character, which will limit its aqueous solubility.

-

Organic Solvent Solubility: It is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO, which can solvate both the polar functional groups and the aromatic ring. The solubility of the related compound 3-methoxyphenol is high in organic solvents like ethanol and acetone, while being moderately soluble in water[4].

2.4 Acidity (pKa)

The pKa value indicates the tendency of a molecule to donate a proton. For this compound, the phenolic hydroxyl group is the most acidic proton. The electronic effects of the other ring substituents significantly influence its acidity.

-

Amino Group (-NH₂): This is an electron-donating group through resonance (+M effect), which tends to destabilize the phenoxide conjugate base, making the phenol less acidic (increasing the pKa).

-

Methoxy Group (-OCH₃): This group exhibits a dual electronic effect. It is electron-withdrawing inductively (-I effect) but electron-donating through resonance (+M effect). When positioned meta to the hydroxyl group, the resonance effect is minimized, and the weaker inductive effect may slightly increase acidity.

A predicted pKa for the phenolic proton is approximately 9.0[1]. For comparison, the pKa of unsubstituted phenol is 9.98, while the pKa of 3-methoxyphenol is 9.65[5]. The presence of the electron-donating amino group is expected to make this compound a slightly weaker acid than 3-methoxyphenol.

Spectroscopic Profile

3.1 ¹H NMR Spectroscopy

The proton NMR spectrum will be characterized by signals from the aromatic protons, the methoxy group, the amino group, and the hydroxyl group.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear as distinct signals in the aromatic region (typically 6.0-7.5 ppm). Due to the substitution pattern, they will likely appear as complex multiplets or distinct singlets/doublets depending on their coupling constants.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected around 3.8 ppm[6].

-

Amino Protons (-NH₂): A broad singlet for the two amino protons, typically in the range of 3-5 ppm. The chemical shift can vary with solvent and concentration.

-

Hydroxyl Proton (-OH): A broad singlet for the phenolic proton. Its chemical shift is highly variable (typically 4-8 ppm or even higher) and depends on solvent, concentration, and temperature due to hydrogen bonding.

3.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Aromatic Carbons: Six signals are expected in the 100-160 ppm region. The carbons directly attached to the oxygen atoms (C-OH and C-OCH₃) will be the most downfield shifted (e.g., ~158 ppm)[6]. The carbon attached to the amino group (C-NH₂) will also be significantly shifted.

-

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around 55 ppm[6].

3.3 Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, broadened due to hydrogen bonding.

-

N-H Stretch: Two sharp peaks (for symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region are characteristic of the primary amine group. These may overlap with the O-H band.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the sp³ C-H stretch of the methoxy group will be just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations will produce one or more sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band corresponding to the aryl ether C-O stretch is expected around 1200-1250 cm⁻¹.

3.4 UV-Vis Spectroscopy

The UV-Vis spectrum in a solvent like ethanol or methanol is expected to show absorption bands characteristic of a substituted phenol. The spectrum for 3-aminophenol shows absorption maxima around 280-290 nm[7]. The addition of a methoxy group is likely to cause a slight bathochromic (red) shift in these absorption bands.

Stability and Handling

4.1 Stability

This compound is susceptible to oxidation, particularly due to the presence of the aminophenol moiety. Aromatic amines and phenols can darken over time upon exposure to air and light.

4.2 Storage and Handling

-

Storage: To ensure stability and prevent degradation, the compound should be stored in an inert atmosphere (e.g., under argon or nitrogen) in a tightly sealed container. It is recommended to store it in a freezer at temperatures under -20°C[1].

-

Handling: Given its hazard profile, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a chemical fume hood.

Table 3: GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H302 | Harmful if swallowed | |

| H312 | Harmful in contact with skin | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H332 | Harmful if inhaled | |

| H335 | May cause respiratory irritation |

Experimental Protocols

The following sections detail standardized methodologies for determining key physicochemical properties. These protocols are designed to be self-validating and provide a framework for obtaining reliable data.

5.1 Protocol: Determination of Melting Point

Causality: The melting point is a fundamental property used to assess the purity of a crystalline solid. A sharp melting range indicates high purity, while a broad and depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry by placing a small amount in a vacuum desiccator for several hours.

-

Capillary Loading: Finely crush the crystalline solid on a watch glass. Tamp the open end of a capillary tube into the powder until a 2-3 mm column of packed material is obtained.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid run can determine an approximate range).

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer. .

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal melts (T₂).

-

-

Reporting: Report the melting point as the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 2°C).

5.2 Protocol: Spectrophotometric Determination of pKa

Causality: This method leverages the Beer-Lambert law and the fact that the acidic (phenol, ArOH) and basic (phenoxide, ArO⁻) forms of the compound have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of [ArO⁻]/[ArOH] can be determined, allowing for the calculation of pKa via the Henderson-Hasselbalch equation.

// Nodes A [label="Prepare Stock Solution\nof Compound in Methanol"]; B [label="Prepare Series of Buffer Solutions\n(pH 7 to 11)"]; C [label="Add Aliquot of Stock to Each Buffer\n(Constant Concentration)"]; D [label="Scan UV-Vis Spectrum of Each Solution\n(200-400 nm)"]; E [label="Identify Isosbestic Point(s) and λmax\nfor Phenoxide Species"]; F [label="Measure Absorbance at λmax\nfor Each pH"]; G [label="Plot Absorbance vs. pH"]; H [label="Calculate pKa:\npKa = pH at half-maximal absorbance"];

// Edges A -> C; B -> C; C -> D [label="Incubate to equilibrate"]; D -> E; E -> F; F -> G; G -> H [label="Sigmoidal curve fit"]; }

Figure 2: Workflow for Spectrophotometric pKa Determination.

Methodology:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol).

-

Prepare a series of aqueous buffer solutions with known pH values, typically spanning a range of ±2 pH units around the expected pKa (e.g., buffers from pH 7 to pH 11).

-

-

Sample Preparation: For each pH value, prepare a cuvette by adding a small, constant aliquot of the stock solution to the buffer. The final concentration should be low enough to ensure absorbance values are within the linear range of the spectrophotometer (typically < 1.5).

-

Spectrophotometric Analysis:

-

Acquire a full UV-Vis spectrum for each buffered solution to identify the wavelength of maximum absorbance (λ_max) for the phenoxide form and to observe any isosbestic points, which validate the two-state equilibrium.

-

Measure the absorbance of each solution at the chosen λ_max.

-

-

Data Analysis:

-

Plot the measured absorbance at λ_max against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH value at which the absorbance is halfway between the minimum (fully protonated) and maximum (fully deprotonated) absorbance. This can be determined from the inflection point of the fitted curve.

-

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physicochemical properties defined by its trifunctional aromatic structure. While key experimental data such as melting point and solubility are not widely published, its characteristics can be reliably inferred from its structure and comparison to related compounds. Its predicted thermal stability, pKa, and spectral profile provide a solid foundation for its use in synthetic chemistry. Proper handling and storage procedures, dictated by its sensitivity to oxidation and its hazard profile, are essential for maintaining its integrity and ensuring laboratory safety. The standardized protocols provided herein offer a robust framework for researchers to determine its properties with high fidelity, enabling its effective application in the advancement of chemical and pharmaceutical research.

References

-

National Institute of Standards and Technology. (n.d.). Phenol, 3-amino-. In NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]

-

MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 2, 2026, from [Link]

-

Solubility of Things. (n.d.). Guaiacol. Retrieved January 2, 2026, from [Link]

-

Quora. (2017). Why is methoxy phenol less acidic than phenol?. Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound CAS#: 162155-27-3 [m.chemicalbook.com]

- 2. This compound | 162155-27-3 | MGA15527 [biosynth.com]

- 3. CAS 162155-27-3 | this compound - Synblock [synblock.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 7. Phenol, 3-amino- [webbook.nist.gov]

3-Amino-5-methoxyphenol molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-5-methoxyphenol

Abstract

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring electron-donating amino, hydroxyl, and methoxy groups on a benzene scaffold, imparts a rich and complex stereoelectronic profile. This guide provides a comprehensive analysis of its molecular structure, preferred conformations, and the dynamic interplay between its functional groups. We delve into the theoretical underpinnings of its conformational landscape using computational modeling and outline experimental protocols for its spectroscopic characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecule.

Introduction: The Architectural Significance of this compound

This compound, also known as 3-hydroxy-5-methoxyaniline, is a trifunctional benzene derivative.[1] Its structure is predicated on a phloroglucinol-like substitution pattern, where the 1, 3, and 5 positions are occupied by hydroxyl, amino, and methoxy groups, respectively. This arrangement of potent electron-donating groups (EDGs) creates a highly activated aromatic system, predisposing the molecule to specific chemical reactivity and intermolecular interactions.[2] Understanding the molecule's foundational structure and, more critically, its conformational preferences is paramount for predicting its behavior in various chemical and biological contexts, from serving as a building block in the synthesis of bioactive heterocycles to its potential role in the development of novel therapeutics.[3] This guide will dissect the molecule from first principles, examining its electronic properties, the rotational dynamics of its substituents, and the analytical methods used to probe its structure.

Molecular Structure and Electronic Properties

The fundamental identity of this compound is defined by its molecular framework and the electronic contributions of its substituents.

Table 1: Core Molecular Properties of this compound

| Property | Value | Source |

| CAS Number | 162155-27-3 | [1][3][4][5] |

| Molecular Formula | C₇H₉NO₂ | [1][3] |

| Molecular Weight | 139.15 g/mol | [1][3] |

| IUPAC Name | This compound | |

| Synonyms | 3-Amino-5-hydroxyanisole, 3-Hydroxy-5-methoxyaniline | [1] |

The molecule consists of a central benzene ring with three substituents:

-

Hydroxyl (-OH) group: A strong activating, ortho-, para-directing group that donates electron density to the ring via resonance and can act as a hydrogen bond donor and acceptor.

-

Amino (-NH₂) group: Another powerful activating, ortho-, para-directing group that significantly increases the nucleophilicity of the aromatic ring and serves as a hydrogen bond donor.[2]

-

Methoxy (-OCH₃) group: An activating, ortho-, para-directing group that donates electron density through resonance, albeit generally less strongly than a hydroxyl group.

The meta-arrangement of these groups creates a unique electronic environment. The activating effects are additive, making the positions ortho and para to each group (positions 2, 4, and 6) exceptionally electron-rich and susceptible to electrophilic attack.[6]

Caption: 2D structure of this compound with atom numbering.

Conformational Analysis: A Study in Molecular Dynamics

While a 2D structure provides a static picture, the molecule's functionality is dictated by its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements of atoms that arise from rotation about single bonds.[7] For this compound, the key rotational dynamics involve the bonds connecting the hydroxyl, amino, and methoxy groups to the aromatic ring.

The orientation of these groups relative to the benzene ring is influenced by a balance of steric hindrance and electronic effects (hyperconjugation and resonance).[8]

-

Phenolic -OH Group: The C-O bond rotation determines the orientation of the hydroxyl hydrogen. In substituted phenols, a planar conformer is often preferred to maximize resonance stabilization between the oxygen lone pairs and the aromatic π-system.[9]

-

Aniline -NH₂ Group: Similar to the hydroxyl group, the C-N bond rotation and the pyramidalization of the nitrogen atom are key conformational variables.

-

Anisole -OCH₃ Group: The rotation around the C(aryl)-O bond is critical. While a planar conformation is favorable for resonance, steric clashes between the methyl group and adjacent ring hydrogens can lead to non-planar (twisted) ground state conformations, especially in ortho-substituted systems.[9]

In this compound, the meta-positioning of the substituents minimizes direct steric repulsion between them. However, intramolecular hydrogen bonding, a powerful conformational directing force in ortho-substituted aminophenols, is not a significant factor here due to the larger distance between the -OH and -NH₂ groups.[10] Therefore, the conformational landscape is primarily governed by the individual rotational preferences of each substituent, influenced by subtle electronic interactions and solvent effects.

Computational methods, particularly Density Functional Theory (DFT), are indispensable for mapping the potential energy surface and identifying the most stable conformers.[11]

Methodologies for Structural and Conformational Elucidation

A dual approach combining computational modeling and experimental spectroscopy is essential for a comprehensive understanding of this compound.

Computational Workflow: In Silico Conformational Search

Expertise & Experience: The choice of a DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) represents a well-established compromise between computational cost and accuracy for organic molecules.[11] This level of theory is sufficient to capture the key electronic and steric effects governing conformational preferences. The workflow is designed to first identify all potential low-energy conformers and then refine their energies for accurate comparison.

Caption: Experimental workflow for the spectroscopic characterization of the molecule.

Protocol 2: Standard Spectroscopic Analysis

-

Sample Preparation: Ensure the sample is pure. For NMR, dissolve a small amount (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For IR, use the solid sample directly with an ATR accessory. For MS, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Record chemical shifts (δ), coupling constants (J), and integrations.

-

¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum (typically proton-decoupled). Record chemical shifts for each unique carbon atom.

-

2D NMR (Optional but Recommended): Acquire COSY and HSQC spectra to unambiguously assign proton-proton correlations and proton-carbon one-bond correlations, respectively.

-

IR Spectroscopy: Acquire an IR spectrum from ~4000 to 400 cm⁻¹. Identify characteristic vibrational frequencies for the functional groups (-OH, -NH₂, -OCH₃, aromatic C-H).

-

Mass Spectrometry: Acquire a high-resolution mass spectrum to confirm the elemental formula (C₇H₉NO₂) by obtaining an accurate mass of the molecular ion. Analyze the fragmentation pattern to further support the structure.

The Spectroscopic Signature of this compound

The combination of spectroscopic data provides a unique fingerprint for the molecule.

Table 2: Predicted and Observed Spectroscopic Data

| Technique | Feature | Expected / Observed Value | Interpretation |

| ¹H NMR | Aromatic Protons | δ ≈ 5.7-6.2 ppm | Three distinct signals in the highly shielded aromatic region due to the strong donating effects of the three substituents. [12] |

| -OH Proton | δ ≈ 8.5-9.5 ppm (broad) | Phenolic proton, chemical shift is solvent and concentration dependent. | |

| -NH₂ Protons | δ ≈ 4.5-5.5 ppm (broad) | Amine protons, chemical shift is variable. | |

| -OCH₃ Protons | δ ≈ 3.6-3.8 ppm (singlet) | Methoxy group protons. | |

| ¹³C NMR | Aromatic C-O, C-N | δ ≈ 150-165 ppm | Carbons directly attached to the highly electronegative O and N atoms are significantly deshielded. [13] |

| Aromatic C-H | δ ≈ 90-105 ppm | Ring carbons are highly shielded due to the cumulative electron-donating effect of the substituents. [13] | |

| -OCH₃ Carbon | δ ≈ 55 ppm | Typical chemical shift for a methoxy carbon. [13] | |

| IR Spec. | O-H Stretch | ~3300-3400 cm⁻¹ (broad) | Phenolic hydroxyl group. [13] |

| N-H Stretch | ~3200-3350 cm⁻¹ (doublet) | Primary amine group. | |

| C(sp²)-H Stretch | ~3000-3100 cm⁻¹ | Aromatic C-H bonds. | |

| C-O Stretch | ~1200-1250 cm⁻¹ (strong) | Aryl ether C-O stretch. [13] | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 139.0633 | Corresponds to the molecular formula C₇H₉NO₂. [14] |

Reactivity and Implications in Drug Development

The structural and conformational properties of this compound directly inform its chemical reactivity.

-

Electrophilic Aromatic Substitution: The high electron density at the 2, 4, and 6 positions makes the molecule extremely reactive towards electrophiles. This high reactivity can be harnessed for further functionalization but also poses challenges for selectivity.

-

Oxidation: Aminophenols are readily oxidized, often leading to the formation of colored quinone-imine polymers. [2]This sensitivity to oxidation is a critical factor for its storage and handling.

-

Acylation/Alkylation: The presence of two nucleophilic sites (the amino and hydroxyl groups) allows for selective or non-selective acylation and alkylation, depending on the reaction conditions (e.g., pH, solvent). [6] In drug development, the this compound scaffold can be used to construct more complex molecules. For instance, it has been utilized in the synthesis of selective inhibitors of urokinase and indole derivatives that act as dengue virus inhibitors. [3]The molecule's ability to participate in hydrogen bonding and its specific three-dimensional shape, dictated by its conformational preferences, are key to its interaction with biological targets. Understanding its conformational landscape allows for the rational design of derivatives with optimized binding affinities and pharmacological profiles.

Conclusion

This compound is a molecule whose simple formula belies a complex and fascinating interplay of electronic and steric effects. Its highly activated aromatic system and the conformational freedom of its three key functional groups define its chemical and physical properties. Through a synergistic application of high-level computational modeling and multi-technique spectroscopic analysis, a detailed picture of its structure and dynamic behavior can be established. This fundamental understanding is the cornerstone for leveraging this versatile chemical scaffold in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

Sources

- 1. CAS 162155-27-3 | this compound - Synblock [synblock.com]

- 2. chemcess.com [chemcess.com]

- 3. This compound CAS#: 162155-27-3 [chemicalbook.com]

- 4. This compound | 162155-27-3 | MGA15527 [biosynth.com]

- 5. rndmate.com [rndmate.com]

- 6. benchchem.com [benchchem.com]

- 7. fiveable.me [fiveable.me]

- 8. mdpi.com [mdpi.com]

- 9. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound(162155-27-3)核磁图(1HNMR) [m.chemicalbook.com]

- 13. m.youtube.com [m.youtube.com]

- 14. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]

solubility of 3-Amino-5-methoxyphenol in organic solvents

An In-depth Technical Guide to the Solubility of 3-Amino-5-methoxyphenol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic applications, including the synthesis of pharmaceuticals and dyes. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a deep dive into the physicochemical properties of the compound, the theoretical principles governing its solubility, and practical methodologies for its experimental determination. While specific quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively published, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and protocols to characterize its solubility profile effectively.

Introduction: The Significance of Solubility in Chemical Synthesis

This compound is a substituted aromatic amine and phenol derivative. Its bifunctional nature, containing both a nucleophilic amino group and a weakly acidic hydroxyl group, makes it a versatile building block in organic synthesis. The efficiency of reactions involving this compound, as well as the ease of product purification and the viability of formulation strategies, are all fundamentally linked to its solubility in various organic media. An understanding of its solubility behavior is, therefore, not merely an academic exercise but a critical parameter for process optimization, from laboratory-scale research to industrial production. This guide aims to provide a robust framework for approaching the solubility of this compound, grounded in its molecular structure and the principles of physical chemistry.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The presence of both hydrogen bond donors (-NH2, -OH) and a hydrogen bond acceptor (the oxygen in -OCH3) on the benzene ring of this compound suggests a nuanced solubility profile. It has the capacity to interact with a wide range of solvents, from polar protic to aprotic systems.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | PubChem |

| Molecular Weight | 139.15 g/mol | PubChem |

| Appearance | Off-white to tan crystalline powder | Chemical supplier data |

| Melting Point | 118-122 °C | PubChem |

| Boiling Point | Decomposes before boiling | Inferred from thermal stability data |

| pKa (acidic, phenol) | ~10 | Estimated based on similar phenols |

| pKa (basic, amine) | ~4.5 | Estimated based on similar anilines |

| LogP (octanol-water) | 1.1 | PubChem |

The positive LogP value indicates a slight preference for lipophilic environments over water, suggesting that while it has polar functional groups, the aromatic ring contributes to its organic solubility.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (this compound) and the solvent.

Intermolecular Forces at Play

The solubility of this compound is governed by the following interactions:

-

Hydrogen Bonding: The -OH and -NH₂ groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. This is the dominant interaction in polar protic solvents like alcohols.

-

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to its polar functional groups, allowing for interactions with other polar molecules.

-

Van der Waals Forces: These non-specific interactions are present in all systems and are the primary mode of interaction in nonpolar solvents.

The diagram below illustrates the key structural features of this compound that influence its interaction with solvents.

Caption: Intermolecular forces of this compound.

Expected Solubility Trends

Based on the above principles, we can predict the following general solubility trends for this compound:

-

High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be excellent solvents. They can engage in hydrogen bonding with all three of the polar functional groups, effectively solvating the molecule.

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and dimethylformamide (DMF) can act as hydrogen bond acceptors and have significant dipole moments. While they cannot donate hydrogen bonds, they can still effectively solvate the molecule, leading to good solubility.

-

Low Solubility in Nonpolar Solvents: In solvents like hexane, toluene, and diethyl ether, the primary solute-solvent interactions are weak Van der Waals forces. These are generally insufficient to overcome the strong intermolecular hydrogen bonding between the this compound molecules in the solid state, resulting in poor solubility.

Experimental Determination of Solubility: A Standard Protocol

Given the scarcity of published quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature incubator shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended. A preliminary kinetic study can determine the minimum time to reach a plateau in concentration.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a calibration curve prepared with known standards.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula:

-

S (g/L) = (Concentration from analysis) × (Dilution factor)

-

-

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for solubility determination.

Practical Implications in Research and Development

-

Reaction Solvent Selection: Choosing a solvent in which this compound is sufficiently soluble is paramount for achieving homogeneous reaction conditions and favorable kinetics. For reactions involving nonpolar reagents, a co-solvent system may be necessary.

-

Crystallization and Purification: The differential solubility of this compound and its impurities in various solvents at different temperatures is the basis for its purification by recrystallization. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is an ideal candidate.

-

Drug Formulation: In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or a key intermediate dictates the choice of formulation strategies, such as liquid dosage forms or amorphous solid dispersions.

Safety Precautions

This compound is a chemical compound that should be handled with appropriate care in a laboratory setting. Users should consult the latest Safety Data Sheet (SDS) from their supplier before use. General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

While a comprehensive, publicly available database of the is limited, a thorough understanding of its physicochemical properties allows for a rational prediction of its solubility behavior. Its amphiphilic character, with both hydrogen-bonding capabilities and a nonpolar aromatic core, suggests a broad but varied solubility profile. For precise applications, the experimental determination of solubility is indispensable. The shake-flask method detailed in this guide provides a robust and reliable means for researchers to generate the critical data needed to optimize their synthetic processes, purification protocols, and formulation designs.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

An In-Depth Technical Guide to the Spectral Analysis of 3-Amino-5-methoxyphenol

Foreword: The Structural Elucidation of a Key Synthetic Intermediate

3-Amino-5-methoxyphenol, with its distinct substitution pattern on the benzene ring, represents a valuable building block in the synthesis of a variety of complex organic molecules, particularly in the realms of pharmaceuticals and materials science.[1][2] Its utility stems from the presence of three reactive functional groups—an amine, a hydroxyl, and a methoxy group—each offering a potential site for chemical modification. A thorough understanding of its structural and electronic properties is paramount for its effective application. This guide provides a detailed exploration of the spectral characteristics of this compound, offering researchers and drug development professionals a comprehensive reference for its identification and characterization through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to serve as a practical resource in the laboratory.

Molecular Structure and Key Physicochemical Properties

This compound, also known as 3-hydroxy-5-methoxyaniline, possesses the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1] The strategic placement of the amino, hydroxyl, and methoxy groups at the 1, 3, and 5 positions of the benzene ring, respectively, dictates its chemical reactivity and is the foundation for interpreting its spectral data.

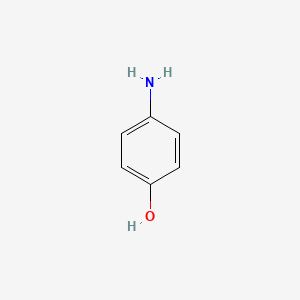

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the methoxy group protons, and the protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.0 - 6.2 | m | 3H | Ar-H |

| ~4.8 (broad s) | s | 2H | -NH ₂ |

| ~8.8 (broad s) | s | 1H | -OH |

| ~3.65 | s | 3H | -OCH ₃ |

Note: The chemical shifts for NH₂ and OH protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹H NMR Peak Assignment Workflow

Caption: Logical workflow for assigning the ¹H NMR signals of this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the lack of readily available experimental data, the following are predicted chemical shifts based on established increments for substituted benzene rings. Aromatic carbons typically resonate in the range of 110-160 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~160 | C -OH |

| ~158 | C -NH₂ |

| ~148 | C -OCH₃ |

| ~95-105 | Ar-C H |

| ~55 | -OC H₃ |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for unambiguous structural confirmation.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as it can influence the chemical shifts of labile protons (NH₂ and OH).

-

Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup and Calibration:

-

The NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C to ensure adequate signal dispersion.

-

The instrument should be properly shimmed to obtain sharp, symmetrical peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically adequate.

-

¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H, N-H, C-O, and aromatic C-H and C=C bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (CH₃) |

| 1620-1580 | Strong | Aromatic C=C stretching |

| ~1250 | Strong | Aryl C-O stretching (ether) |

| ~1150 | Strong | Aryl C-O stretching (phenol) |

| ~830 | Strong | Aromatic C-H out-of-plane bending |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrum

For this compound (MW = 139.15), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 139. The fragmentation pattern will be influenced by the presence of the functional groups.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 139 | [M]⁺ (Molecular Ion) |

| 124 | [M - CH₃]⁺ |

| 110 | [M - CHO]⁺ or [M - NH]⁺ |

| 96 | [M - CH₃ - CO]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

For a volatile solid like this compound, direct insertion probe (DIP) is a suitable method for introducing the sample into the ion source of the mass spectrometer.

-

-

Ionization:

-

Electron ionization (EI) at a standard energy of 70 eV is typically used to generate reproducible fragmentation patterns that can be compared with spectral libraries.[6]

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

-

Data Acquisition:

-

The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and significant fragment ions.

-

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The detailed protocols for NMR, IR, and MS analysis offer a robust framework for obtaining high-quality, reproducible data. A thorough understanding of these spectral features is essential for researchers and scientists working with this versatile synthetic intermediate, enabling them to confidently verify its structure and purity in various applications.

References

-

ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from [Link]

-

Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2025). Reduction Reactions in the Ion Source in Electron Ionization Mass Spectrometry. Retrieved from [Link]

-

ACS Publications. (n.d.). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Retrieved from [Link]

-

PubMed. (n.d.). Electrochemical polymerization of aniline investigated using on-line electrochemistry/electrospray mass spectrometry. Retrieved from [Link]

-

Vietnam Journals Online. (n.d.). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 . Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm].... Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

ResearchGate. (n.d.). FT IR spectra of 2-[2-Amino-5-(3,4,5-trimethoxy-benzyl)pyrimidinyl-4-azo]-4-bromo-phenol. Retrieved from [Link]

-

ResearchGate. (2025). Mass Spectrometry and Gas‐Phase Chemistry of Anilines. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxyphenol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation .... Retrieved from [Link]

-

University of Oxford. (n.d.). CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

-

MDPI. (n.d.). (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

PubMed. (2000). The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. Retrieved from [Link]

Sources

synthesis route to 3-Amino-5-methoxyphenol

An In-Depth Technical Guide to the Synthesis of 3-Amino-5-methoxyphenol

Introduction

This compound, also known as 3-hydroxy-5-methoxyaniline (CAS No: 162155-27-3), is a substituted aromatic amine of significant interest in medicinal chemistry and drug development.[1] Its unique trifunctional substitution pattern—comprising amino, hydroxyl, and methoxy groups on a benzene ring—makes it a versatile scaffold and a valuable intermediate. Notably, it serves as a key building block in the synthesis of potent and selective inhibitors for enzymes such as urokinase and for the development of novel antiviral agents against pathogens like the dengue virus.[2] This guide, intended for researchers and drug development professionals, provides a detailed exploration of viable synthetic strategies, focusing on mechanistic rationale, procedural details, and critical process parameters.

Chapter 1: Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound presents a classic challenge in aromatic chemistry: controlling the regioselectivity of substitution on a polysubstituted ring. Two primary retrosynthetic disconnections are logically apparent, as illustrated below.

Caption: Fig 1. Retrosynthetic analysis of this compound.

-

Pathway A (Bottom-up): This approach begins with a simpler precursor, 3-methoxyphenol, and introduces the nitrogen functionality. This requires an electrophilic aromatic substitution (nitration) followed by a reduction. While conceptually straightforward, this pathway is severely hampered by the challenge of regioselectivity. The hydroxyl and methoxy groups are both strongly ortho-, para-directing activators. Nitration of 3-methoxyphenol would lead to a mixture of products, with substitution occurring primarily at the C2, C4, and C6 positions. The desired C5 position is meta to both activating groups, making the formation of the required 3-methoxy-5-nitrophenol intermediate highly unfavorable. Indeed, studies using reagents like cerium (IV) ammonium nitrate show that nitration occurs exclusively at the C2 position.[2] Therefore, this route is not recommended for an efficient synthesis.

-

Pathway B (Functional Group Interconversion): This strategy starts with a commercially available precursor that already possesses the correct substitution pattern, 3,5-dimethoxyaniline, and modifies an existing functional group. The key transformation is the selective mono-demethylation of one of the two equivalent methoxy groups to a hydroxyl group. This approach circumvents the regioselectivity issues of Pathway A and is the preferred and most reliable method for laboratory-scale synthesis.

Chapter 2: Primary Synthesis Route: Selective Mono-Demethylation of 3,5-Dimethoxyaniline

This route is recommended for its high predictability and utilization of a readily available starting material. The core of this strategy is the cleavage of an aryl methyl ether, a robust transformation for which several reagents are known. Boron tribromide (BBr₃) is particularly effective for this purpose, acting as a potent Lewis acid.

Strategy & Mechanistic Insights

The mechanism of BBr₃-mediated ether cleavage involves the formation of an initial Lewis acid-base adduct between the ethereal oxygen and the boron center.[3] This is followed by the nucleophilic attack of a bromide ion on the methyl group, proceeding via an SN2-like transition state. The reaction is driven by the formation of a stable B-O bond and the gaseous methyl bromide byproduct.

To achieve mono-demethylation in a molecule with two equivalent methoxy groups, the stoichiometry of BBr₃ is the critical control parameter. While an excess of BBr₃ would lead to the dihydroxy product, using approximately one molar equivalent of the reagent allows for a statistically controlled reaction that favors the formation of the desired mono-demethylated product. The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity and control the reactivity of the powerful BBr₃ reagent.[4]

Caption: Fig 2. Workflow for selective demethylation.

Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions in a fume hood. BBr₃ is corrosive and reacts violently with water.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 3,5-dimethoxyaniline (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cooling: Place the flask in a dry ice/acetone bath and cool the solution to -78 °C with stirring.

-

Reagent Addition: Slowly add boron tribromide (1.0 M solution in DCM, 1.0-1.1 eq) dropwise via syringe over 20-30 minutes. Maintain the internal temperature below -70 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -78 °C for one hour. Then, remove the cooling bath and allow the mixture to warm gradually to room temperature over 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete (or has reached optimal conversion), cool the flask to 0 °C in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of methanol. This will react with any excess BBr₃ and hydrolyze the boron-oxygen intermediates. Stir for 30 minutes at 0 °C.

-

Workup: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acidic mixture. Transfer the contents to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

| Reagent/Parameter | Molar Eq. | Concentration | Temperature | Time | Notes |

| 3,5-Dimethoxyaniline | 1.0 | ~0.1 M in DCM | -78 °C to RT | 3-5 h | Ensure starting material is dry. |

| Boron Tribromide (BBr₃) | 1.0 - 1.1 | 1.0 M in DCM | -78 °C | 20-30 min | Add slowly to control exotherm. |

| Quenching (Methanol) | Excess | N/A | 0 °C | 30 min | Perform quench slowly and cautiously. |

| Expected Yield | 50-70% (post-purification) |

Chapter 3: Alternative Route & Discussion: Nitration-Reduction Pathway

While the demethylation route is superior, a comprehensive guide must address other logical pathways. The "bottom-up" approach starting from 3-methoxyphenol is instructive in understanding the principles of regioselectivity in electrophilic aromatic substitution.

Conceptual Overview & The Regioselectivity Challenge

The theoretical pathway involves two steps:

-

Nitration: Introduction of a nitro group onto the 3-methoxyphenol ring.

-

Reduction: Conversion of the nitro group to an amine.

The critical flaw lies in the first step. The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating, ortho-, para-directing groups. Electrophilic attack by the nitronium ion (NO₂⁺) is electronically favored at positions ortho and para to these substituents (C2, C4, C6). The desired C5 position is meta to both groups and therefore electronically disfavored. Any synthesis attempting nitration on 3-methoxyphenol will result in a complex mixture of isomers that is difficult to separate, with little to no formation of the required 3-methoxy-5-nitrophenol intermediate.[2]

Caption: Fig 3. The problematic nitration-reduction pathway.

Hypothetical Protocol: Reduction of 3-Methoxy-5-nitrophenol

For the sake of scientific completeness, if one were to obtain the 3-methoxy-5-nitrophenol intermediate (CAS 7145-49-5)[5][6] through a different, unspecified route, the subsequent reduction is a standard and high-yielding procedure. Catalytic hydrogenation is a clean and efficient method.

-

Setup: In a hydrogenation vessel, dissolve 3-methoxy-5-nitrophenol (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C), typically 5-10 mol% by weight.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂), typically to a pressure of 1-3 atmospheres (atm).

-

Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 2-6 hours). Monitor the reaction by TLC.

-

Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be used as is or purified further. This reduction is generally quantitative.[7][8]

Chapter 4: Purification and Spectroscopic Characterization

Final product purity is paramount for its use in drug discovery.

-

Purification: Flash column chromatography on silica gel is the most effective method for purifying the final product from the demethylation reaction. A solvent system of increasing polarity, such as a gradient of 0% to 50% ethyl acetate in hexanes, is typically effective. Recrystallization from a suitable solvent pair (e.g., ethyl acetate/hexanes) can be employed for further purification if necessary.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR: Will show distinct signals for the aromatic protons, the methoxy protons, the amine protons, and the hydroxyl proton. The splitting patterns of the aromatic protons will confirm the 1,3,5-substitution pattern.

-

¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight (139.15 g/mol ).[1]

-

Melting Point: Comparison with literature values provides a good indication of purity.

-

Conclusion

While several synthetic routes to this compound can be envisioned, a critical analysis of reaction mechanisms and regioselectivity reveals significant practical differences. The nitration of 3-methoxyphenol is plagued by poor control of regioselectivity, making it an inefficient and impractical route. In contrast, the selective mono-demethylation of the commercially available 3,5-dimethoxyaniline using a controlled stoichiometry of boron tribromide stands out as the most robust, reliable, and logical strategy for laboratory-scale synthesis. This approach offers superior control and a more direct path to this valuable building block, empowering further research and development in medicinal chemistry.

References

-

ARKAT USA, Inc. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. ARKIVOC, 2003(xv), 124-133. Retrieved from [Link]

- McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron trichloride. Chemistry and Industry, 33, 1658.

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

-

Sun, J., & Fu, Y. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(9), 3131-3139. Retrieved from [Link]

-